Cas no 1261912-67-7 (2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic Acid)

2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic Acid 化学的及び物理的性質
名前と識別子
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- 2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic Acid
- 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
- DTXSID40691537
- MFCD18322174
- 3-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid
- 1261912-67-7
-
- MDL: MFCD18322174
- インチ: InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-9(5-11(17)6-10)8-2-3-12(14(18)19)13(16)7-8/h2-7H,1H3,(H,18,19)
- InChIKey: PTTULXMXADMDIF-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl)F
計算された属性
- せいみつぶんしりょう: 308.0251647g/mol
- どういたいしつりょう: 308.0251647g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB329449-5 g |
2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%; . |
1261912-67-7 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB329449-5g |
2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%; . |
1261912-67-7 | 95% | 5g |
€1159.00 | 2024-06-08 |
2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic Acid 関連文献
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic Acidに関する追加情報
Comprehensive Overview of 2-Chloro-4-(3-Fluoro-5-Methoxycarbonylphenyl)Benzoic Acid (CAS No. 1261912-67-7)
2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid (CAS No. 1261912-67-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique chloro, fluoro, and methoxycarbonyl functional groups, serves as a critical intermediate in the synthesis of advanced materials and bioactive molecules. Its molecular structure, combining aromatic rings with halogen substitutions, makes it a versatile building block for drug discovery and material science applications.
In recent years, the demand for halogenated benzoic acid derivatives like 2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid has surged due to their role in developing targeted therapies and sustainable agrochemicals. Researchers are particularly interested in its potential to modulate biological pathways, owing to its electron-withdrawing properties and steric effects. The compound’s CAS No. 1261912-67-7 is frequently searched in academic databases, reflecting its relevance in cutting-edge studies.
One of the most discussed topics in organic chemistry today is the green synthesis of complex molecules. 2-Chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid aligns with this trend, as scientists explore catalyst-free reactions and solvent-free conditions to produce it efficiently. Its methoxycarbonyl group further enhances its utility in bioconjugation, a technique widely used in proteomics and diagnostic imaging.
The compound’s fluorinated aromatic ring is another focal point, as fluorine incorporation improves metabolic stability and bioavailability in drug candidates. This feature resonates with the growing interest in fluorine chemistry, a hot topic in medicinal chemistry forums and patent filings. Additionally, its chloro-substituted benzoic acid core is pivotal for designing herbicides with reduced environmental impact, addressing global concerns about sustainable agriculture.
From a technical perspective, CAS No. 1261912-67-7 is often referenced in studies on structure-activity relationships (SAR). Its molecular weight and logP values are meticulously analyzed to predict its behavior in biological systems. Laboratories worldwide prioritize its high-purity synthesis, as even minor impurities can affect downstream applications in high-throughput screening.
In summary, 2-chloro-4-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid exemplifies the intersection of innovation and practical utility in modern chemistry. Its multifaceted applications—from drug development to crop protection—underscore its importance in addressing contemporary scientific challenges. As research progresses, this compound is poised to remain a keystone in the advancement of life sciences and industrial chemistry.
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